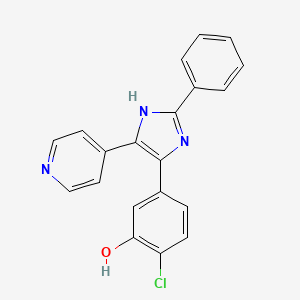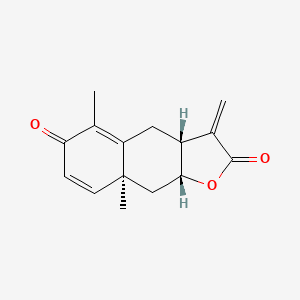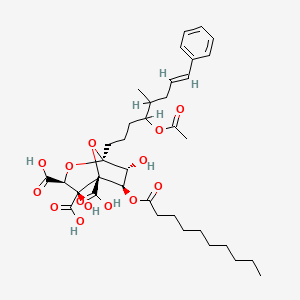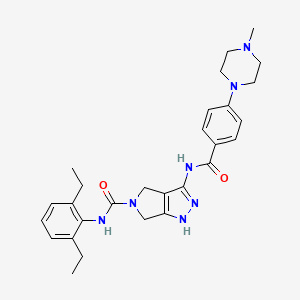
L-779450
Overview
Description
L-779450 is a potent and selective inhibitor of B-Raf kinase, a protein that plays a crucial role in the regulation of cell growth and division. This compound has shown significant potential in cancer research due to its ability to inhibit the proliferation of cancer cells by targeting the Raf signaling pathway .
Mechanism of Action
Target of Action
L-779450, also known as 2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol or L-779,450, is a potent and selective inhibitor of B-Raf kinase . B-Raf is a protein kinase that plays a key role in regulating the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and secretion .
Mode of Action
This compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the catalytic site of the B-Raf kinase . By binding to the B-Raf kinase, this compound prevents the phosphorylation and activation of MEK, a downstream effector in the MAPK/ERK pathway . This inhibition disrupts the signaling pathway and can lead to the suppression of cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is crucial for the regulation of cell growth and division. By inhibiting B-Raf, this compound disrupts this pathway, potentially leading to the inhibition of cell proliferation .
Result of Action
This compound has been shown to inhibit cell proliferation in both B-Raf mutated and wild-type melanoma cell lines . It also enhances apoptosis in combination with the death ligand tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), and overcomes TRAIL resistance in melanoma cells . This suggests that this compound could have potential antitumor effects.
Biochemical Analysis
Biochemical Properties
“L-779450” is known to interact with Raf kinases, a family of proteins involved in transmitting signals within cells . The compound competes for ATP at the protein kinase catalytic site, thereby inhibiting the activity of these enzymes . This interaction with Raf kinases is believed to be the primary mechanism through which “this compound” exerts its biochemical effects .
Cellular Effects
In cellular contexts, “this compound” has been shown to inhibit cell proliferation and induce apoptosis, particularly in melanoma cells . It enhances apoptosis in combination with the death ligand tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and overcomes TRAIL resistance in melanoma cells .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its interaction with Raf kinases . By competing for ATP at the protein kinase catalytic site, “this compound” inhibits the activation of these enzymes . This inhibition can suppress DNA synthesis and induce apoptosis, thereby exerting antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-779450 is synthesized through a multi-step process involving the formation of an imidazole ring and subsequent functionalization. The key steps include:
Formation of the imidazole ring: This involves the reaction of 2-chloro-5-nitrophenol with 2-phenyl-4-(4-pyridinyl)-1H-imidazole-5-carbaldehyde under basic conditions.
Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclization: The amine undergoes cyclization to form the final imidazole ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-779450 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
L-779450 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of B-Raf kinase in cancer cells, particularly in melanoma and other cancers with B-Raf mutations.
Signal Transduction Studies: The compound is used to investigate the Raf/MEK/ERK signaling pathway, which is crucial for cell growth and differentiation.
Drug Development: This compound serves as a lead compound for the development of new anticancer drugs targeting the Raf kinase.
Biological Studies: It is used to study the effects of Raf inhibition on various cellular processes, including apoptosis and autophagy.
Comparison with Similar Compounds
L-779450 is compared with other Raf kinase inhibitors such as:
Regorafenib: A multi-targeted kinase inhibitor that inhibits B-Raf, C-Raf, and other kinases.
Dabrafenib: A selective B-Raf inhibitor with higher potency against B-Raf V600E mutation.
Vemurafenib: Another selective B-Raf inhibitor used in melanoma treatment.
This compound is unique due to its high selectivity for B-Raf kinase and its ability to enhance apoptosis in combination with other treatments, such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) .
Properties
IUPAC Name |
2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJLXRNWMLWVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433252 | |
| Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303727-31-3 | |
| Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-779,450?
A1: L-779,450 is a potent and selective inhibitor of RAF kinases. [, ] It binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. [] This inhibition ultimately disrupts the MAPK/ERK pathway, a key signaling cascade involved in cell proliferation and survival.
Q2: How does L-779,450 impact the sensitivity of melanoma cells to TRAIL-induced apoptosis?
A2: Research indicates that L-779,450 can sensitize resistant melanoma cells to TRAIL-induced apoptosis. [] This sensitization occurs through the activation of the mitochondrial apoptotic pathway, as evidenced by the increased expression of pro-apoptotic proteins like Bim and Bax. [] Furthermore, L-779,450 treatment appears to overcome the protective effects of anti-apoptotic proteins like Bcl-2. []
Q3: Are there any combination therapies involving L-779,450 that have shown promise in preclinical studies?
A3: Combining L-779,450 with the death ligand TRAIL demonstrates synergistic effects in inducing apoptosis in melanoma cells, including those resistant to TRAIL alone. [, ] This suggests a potential therapeutic strategy for enhancing the efficacy of TRAIL-based therapies in melanoma.
Q4: What are the potential implications of L-779,450's impact on the MAPK/ERK pathway beyond melanoma?
A4: Given the involvement of the MAPK/ERK pathway in various cellular processes, including proliferation and survival, L-779,450's inhibitory effects on this pathway could have implications for other cancer types beyond melanoma. Further research is needed to explore its potential therapeutic applications in other malignancies.
Q5: What are the next steps in research involving L-779,450?
A5: While preclinical studies have shown promising results, further investigation is needed to fully understand the therapeutic potential of L-779,450. This includes:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)








![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)




